molecular formula C18H29ClN4O9P2 B034226 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate CAS No. 102259-64-3

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate

Cat. No. B034226
CAS RN: 102259-64-3
M. Wt: 542.8 g/mol
InChI Key: UVEFAJOQKPONDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate, also known as CPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study various cellular processes, including signal transduction, gene expression, and cell proliferation.

Mechanism of Action

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a cyclic nucleotide analog that acts as a potent activator of PKA. It binds to the regulatory subunit of PKA, causing the dissociation of the catalytic subunit and the subsequent activation of PKA. Activated PKA then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes. It has also been shown to inhibit cell proliferation in certain cancer cell lines. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been used to study the role of PKA in various cellular processes, including signal transduction, gene expression, and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in lab experiments is its potency as a PKA activator. It has been shown to be more potent than other cyclic nucleotide analogs such as dibutyryl cAMP. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate also has a longer half-life than other cyclic nucleotide analogs, making it more stable in cell culture experiments. One limitation of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is its relatively high cost compared to other cyclic nucleotide analogs.

Future Directions

There are several future directions for the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in scientific research. One area of interest is the role of PKA in cancer development and progression. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to inhibit cell proliferation in certain cancer cell lines, and further research could investigate its potential as a cancer treatment. Another area of interest is the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in tissue engineering and regenerative medicine. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, and further research could investigate its potential for tissue engineering applications.

Synthesis Methods

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate can be synthesized by reacting 7-chloro-4-nitroquinoline-2(1H)-one with diethylamine and 1-methyl-4-bromo-2-butanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate.

Scientific Research Applications

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been widely used in scientific research to study various cellular processes. It has been used to activate PKA and investigate its role in cellular signaling pathways. It has also been used to study gene expression and cell proliferation. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes.

properties

CAS RN

102259-64-3

Product Name

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate

Molecular Formula

C18H29ClN4O9P2

Molecular Weight

542.8 g/mol

IUPAC Name

4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate

InChI

InChI=1S/C18H25ClN4O2.H4O7P2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17;1-8(2,3)7-9(4,5)6/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6)

InChI Key

UVEFAJOQKPONDO-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O

synonyms

7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline di phosphate

Origin of Product

United States

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